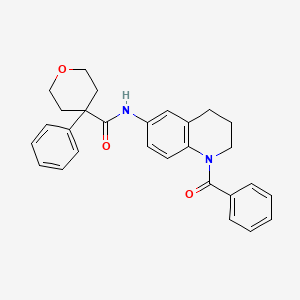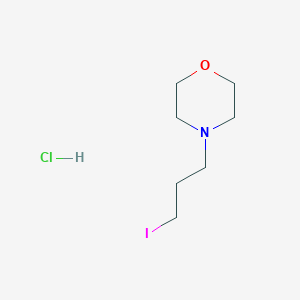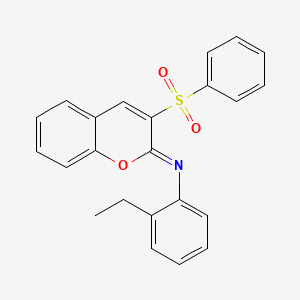
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone is a chemical compound that is used in scientific research for its potential as a therapeutic agent. The compound is also known by its chemical name, IPSU, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization of Key Intermediates
Synthesis of Polyfunctionally Substituted Pyridine-2-(1H)-thiones : A study describes the synthesis of a compound with structural similarities to 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone, involving the formation of 3-cyano-5-benzenesulfonyl-4-phenylpyridine-2(1H)-thione. This demonstrates the potential of such compounds in complex organic syntheses (Abu-shanab, 2006).
Catalysis and Crystal Structures
Sulfonated Schiff Base Copper(II) Complexes : In a study, the reaction between 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde produces a compound which, in reactions with Cu(II) salts, forms various complexes. These complexes have been used as catalysts in the oxidation of alcohols, demonstrating the potential application in catalysis (Hazra et al., 2015).
Crystal Structure of Derivative Compounds : The study of the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of a related compound, provides insights into the molecular arrangements and potential applications in material science or molecular engineering (Rao et al., 2014).
Pharmacological Research
NMDA Receptor Antagonists and σ₂ Receptor Ligands : A study on derivatives of 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone highlighted their potential as NMDA receptor antagonists and σ₂ receptor ligands. This indicates potential pharmacological applications in the CNS (Gitto et al., 2014).
Antimicrobial Activity of Synthesized Compounds : The synthesis and evaluation of antimicrobial activity of various compounds, including 1-(1-methoxynaphthalen-2-yl)ethanone derivatives, highlight potential applications in developing new antimicrobial agents (Ashok et al., 2014).
Photophysical and Electrochemical Properties
NIR Naphthyl-Containing aza-BODIPYs : A study involving 1-(6-methoxynaphthalen-2-yl)ethanone as a starting material for synthesizing aza-BODIPYs bearing naphthyl groups reveals the impact on photophysical properties due to extended π-conjugation. This indicates potential applications in photodynamic therapy or as photosensitizers (Jiang et al., 2015).
Optical and Thermal Properties of Heterocyclic Compounds : The synthesis of 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone and its crystal characterization suggests potential applications in material sciences, particularly in areas requiring specific optical and thermal properties (Shruthi et al., 2019).
properties
IUPAC Name |
1-(4-methoxypiperidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-13(2)23(20,21)16-6-4-14(5-7-16)12-17(19)18-10-8-15(22-3)9-11-18/h4-7,13,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPFTQLVZZBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2778356.png)


![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)
![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2778363.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2778364.png)
![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)
![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)
![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2778374.png)
![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)
![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)